2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The interaction often involves the indole nucleus, which is a biologically active pharmacophore .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific derivative and its targets .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound could have a wide range of potential effects at the molecular and cellular level.
Preparation Methods
The synthesis of 2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-chlorobenzylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives such as:
Phthalimide: Similar in structure but lacks the chlorophenyl group. It is widely used in organic synthesis and as a precursor to various pharmaceuticals.
N-Substituted isoindole-1,3-diones: These compounds have different substituents on the nitrogen atom, which can significantly alter their biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[(3-chloroanilino)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-4-3-5-11(8-10)17-9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-8,17H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZUUUFQJFCUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308035 | |
Record name | 2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57154-20-8 | |
Record name | NSC201544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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